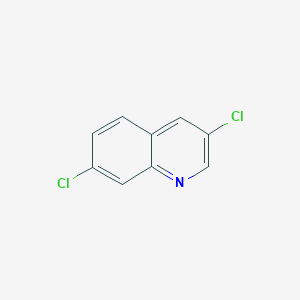

3,7-Dichloroquinoline

描述

3,7-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of quinoline, where two chlorine atoms are substituted at the 3rd and 7th positions of the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroquinoline typically involves the chlorination of quinoline. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 7th positions.

Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available precursors. One such method involves the condensation of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then cyclized and chlorinated to yield this compound. This process is optimized for high yield and purity, making it suitable for large-scale production.

化学反应分析

Core Synthetic Routes for 3,7-Dichloro-8-Quinoline Derivatives

3,7-Dichloroquinoline derivatives are primarily synthesized through:

a. Wittig Reaction with Phosphonium Salts

Reaction of 3,7-dichloro-8-phosphoniummethylquinoline (II) with aldehydes (III) yields derivatives with α,β-unsaturated substituents:

textII + RCHO → 3,7-Dichloro-8-(CH=CHR)quinoline

Key Conditions :

b. Reaction with Formylquinoline Intermediates

3,7-Dichloro-8-formylquinoline (IV) reacts with phosphonium salts (V) to form substituted derivatives:

textIV + V → 3,7-Dichloro-8-(CH=CHR)quinoline

Functionalization at the 8-Position

The 8-position undergoes diverse transformations to introduce substituents critical for biological activity:

a. Oxime-Carbamate Formation

this compound-8-aldoxime reacts with isocyanates to yield oxime-carbamates:

textRCONCO + Aldoxime → Oxime-carbamate (I)

Conditions :

b. Introduction of Alkenyl/Aryl Groups

Derivatives with substituents like –CH=CHR or –CH=NR5 are synthesized via:

-

Wittig olefination

-

Condensation with aldehydes or amines

Reaction Conditions and Optimization

Mechanistic Insights

-

Wittig Reaction : Proceeds via ylide formation, followed by nucleophilic attack on the aldehyde.

-

Chlorination : POCl3 mediates decarboxylation and chlorination in diphenyl ether at 133–135°C .

Challenges and Side Reactions

科学研究应用

Medicinal Chemistry

Antimalarial Activity

3,7-Dichloroquinoline has been investigated for its antimalarial properties. A study synthesized several derivatives of 4,7-dichloroquinoline, which were tested against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited potent antimalarial activity with IC50 values less than 50 μM, demonstrating their potential as effective treatments for malaria .

Anticancer Properties

Research has shown that derivatives of this compound possess anticancer properties. For example, compounds derived from this quinoline exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. The most active compounds showed IC50 values indicating strong selectivity and effectiveness against these cancer types .

Mechanisms of Action

The anticancer mechanisms attributed to this compound derivatives include inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation and survival. This highlights the compound's versatility in targeting multiple pathways involved in cancer progression .

Agricultural Applications

Insecticidal Properties

Recent studies have explored the use of this compound as an insecticide. Derivatives have shown significant larvicidal and pupicidal activity against mosquito vectors responsible for transmitting diseases such as malaria and dengue fever. For instance, one derivative demonstrated lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against different life stages of mosquito larvae .

Weed Control

The compound has also been investigated for its herbicidal properties. Research indicates that formulations containing this compound can effectively control weed growth in crops like rice, making it a valuable tool in agricultural management .

Biochemical Research

Biochemical Applications

In biochemical research, this compound serves as a biochemical probe for studying various biological processes. Its derivatives are utilized in proteomics research to investigate protein interactions and functions due to their ability to selectively bind to specific targets within biological systems .

Data Summary

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Antimalarial Activity | Derivatives tested against P. falciparum | IC50 < 50 μM for several compounds |

| Anticancer Properties | Active against MCF-7, HCT-116, HeLa cells | Significant cytotoxicity; mechanisms include kinase inhibition |

| Insecticidal Activity | Effective against mosquito larvae | Lethal toxicity: 4.408 - 7.958 µM/mL |

| Herbicidal Activity | Control of weeds in rice crops | Effective formulation for weed management |

| Biochemical Research | Probe for protein interactions | Useful in proteomics studies |

Case Studies

- Antimalarial Derivatives Study : A recent study synthesized new derivatives of 4,7-dichloroquinoline and evaluated their antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. The findings revealed that some derivatives could overcome resistance mechanisms prevalent in malaria parasites .

- Insecticide Development : Another study focused on developing a novel insecticide based on the structure of this compound. The synthesized compounds were tested for their efficacy against mosquito larvae and showed promising results that could lead to environmentally friendly pest control solutions .

作用机制

The mechanism of action of 3,7-Dichloroquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. For its anticancer activity, it may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.

相似化合物的比较

3,7-Dichloroquinoline can be compared with other similar compounds such as:

4,7-Dichloroquinoline: Another dichloroquinoline derivative with similar applications but different substitution patterns.

Chloroquine: A well-known antimalarial drug that also contains a quinoline ring but with different substituents.

Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used for its antimalarial and anti-inflammatory properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution and its potential as a versatile intermediate in organic synthesis make it a valuable compound in both research and industrial applications.

生物活性

3,7-Dichloroquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its antimalarial, antimicrobial, and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been explored in various studies. For instance, a recent study utilized ultrasound irradiation to synthesize new derivatives that were evaluated for their biological activities. The derivatives showed promising results in terms of antimalarial and anticancer properties .

Antimalarial Activity

The antimalarial efficacy of this compound has been demonstrated against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that various derivatives exhibited significant activity, with IC50 values indicating effective inhibition of parasite growth. A notable finding was that some derivatives had IC50 values below 50 μM, suggesting strong antimalarial potential. For example:

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 2 | 35.29 | Moderate |

| 3 | 25.37 | High |

| 4 | 42.61 | Moderate |

| 6 | 49.68 | Moderate |

| 9 | 11.92 | Very High |

Compound 9 was identified as the most active derivative, attributed to the presence of specific functional groups that enhance its interaction with the malaria parasite .

Antimicrobial Activity

In addition to its antimalarial properties, this compound and its derivatives have shown antimicrobial activity against various bacterial strains. The compounds were assessed for their ability to inhibit bacterial growth, demonstrating moderate to high effectiveness depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have indicated that several derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values for selected derivatives against these cell lines:

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| 2 | 14.68 | 23.39 | >50 |

| 3 | 14.53 | 27.26 | 50.03 |

| 9 | 7.54 | 21.41 | 21.41 |

These results indicate a selective cytotoxicity towards cancer cells while showing limited toxicity towards normal human liver cells (HL-7702), highlighting the therapeutic potential of these compounds .

Case Study: In Vivo Antiplasmodial Activity

In vivo studies using murine models have demonstrated the efficacy of certain dichloroquinoline derivatives in treating malaria infections induced by P. falciparum. For instance, mice treated with a specific derivative showed significant reductions in parasitemia compared to control groups treated with standard antimalarial drugs like chloroquine . This suggests that these compounds not only work in vitro but also hold promise for clinical applications.

Case Study: Anticancer Effects

Another notable study investigated the anticancer effects of a series of quinoline derivatives on human cancer cell lines. The results indicated that compounds containing thiosemicarbazide moieties exhibited enhanced cytotoxicity, particularly against MCF-7 cells . This points to the importance of structural modifications in enhancing biological activity.

属性

IUPAC Name |

3,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNJMNYSNPHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593376 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152210-25-8 | |

| Record name | 3,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152210-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline, 3,7-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3,7-Dichloroquinoline-8-carboxylic acid primarily known for?

A1: this compound-8-carboxylic acid, commercially known as quinclorac, is a herbicide widely used for controlling unwanted plant growth. [] It is particularly effective against leafy spurge, a noxious weed. []

Q2: How does quinclorac behave in a paddy field environment?

A2: Research using radiolabeled quinclorac in a simulated paddy field (lysimeter) revealed that it degrades slowly. Only 0.71% of the applied quinclorac was lost as carbon dioxide over 14 weeks. The study also indicated minimal leaching into lower soil layers, suggesting it primarily stays in the topsoil. []

Q3: Are there concerns about quinclorac affecting non-target species like the western prairie fringed orchid?

A4: Studies show that quinclorac applied at recommended rates in late season (after orchid senescence) did not negatively impact the orchid's survival, growth, or seed production. This suggests quinclorac could be a valuable tool for managing leafy spurge in sensitive habitats while minimizing harm to the orchid. []

Q4: How does the structure of quinclorac influence its interaction with soil?

A5: The adsorption of quinclorac and its analog, quinmerac, onto various clay minerals is strongly influenced by the clay's exchangeable cations. For example, quinclorac adsorption is significant onto iron-saturated clay but minimal onto calcium or sodium-saturated clays. This difference is attributed to the protonation of the quinoline nitrogen in acidic conditions near iron, facilitating adsorption. []

Q5: What are the structural features of this compound derivatives?

A7: this compound derivatives often feature various substituents (represented by "R" in research) attached to the core quinoline structure. These variations in "R" groups influence the compound's herbicidal activity. []

Q6: How does the structure of this compound-8-carboxylic acid influence its crystal structure?

A8: In its pure form, this compound-8-carboxylic acid molecules arrange themselves in the crystal lattice primarily through π-π stacking interactions between the aromatic rings and O—H⋯N hydrogen bonding. []

Q7: What happens when you react the Weinreb amide of this compound-8-carboxylic acid with organometallic reagents?

A9: Instead of yielding the expected ketone derivatives, reacting the Weinreb amide of this compound-8-carboxylic acid with Grignard or organolithium reagents predominantly produces 2-substituted derivatives. This unexpected outcome highlights the influence of the dichloroquinoline moiety on the reaction pathway. [, ]

Q8: How does the coordination chemistry of this compound-8-carboxylic acid differ with various metals?

A10: The carboxylate group of this compound-8-carboxylic acid can coordinate with different metal ions. For instance, with cobalt(II), it forms a linear chain polymer where cobalt ions are bridged by carboxylate groups. [] In contrast, with zinc(II), it forms a mononuclear complex with a distorted square-pyramidal geometry around the zinc ion. [] These variations demonstrate the versatility of the ligand in coordinating with different metal centers, leading to diverse structural motifs.

Q9: What is the crystal structure of ethyl this compound-8-carboxylate?

A11: The crystal structure of ethyl this compound-8-carboxylate is stabilized by π–π stacking interactions between the benzene and pyridine rings of adjacent molecules. Additionally, weak intermolecular C—H⋯N hydrogen bonds contribute to the overall stability of the crystal lattice. []

Q10: Can you elaborate on the synthesis of this compound-8-carboxylate derivatives containing a 3-methyl-1H-pyrazol-5-yl group and their herbicidal activity?

A12: Researchers synthesized a series of this compound-8-carboxylate derivatives containing a 3-methyl-1H-pyrazol-5-yl group, aiming to enhance the herbicidal potency of quinclorac. They observed that the activity of these compounds was influenced by the electronic nature of the substituents on the phenyl ring, with electron-withdrawing groups generally leading to higher activity against barnyard grass. []

Q11: What is the crystal structure of a specific derivative, 1,3-dimethyl-1H-pyrazol-5-yl this compound-8-carboxylate (10a)?

A13: The structure of 1,3-dimethyl-1H-pyrazol-5-yl this compound-8-carboxylate (10a), a promising herbicide candidate, was confirmed through X-ray diffraction analysis. [] While the specific details of the crystal structure were not elaborated upon in the provided abstracts, X-ray diffraction data is crucial for understanding the molecular conformation, packing, and potential intermolecular interactions of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。